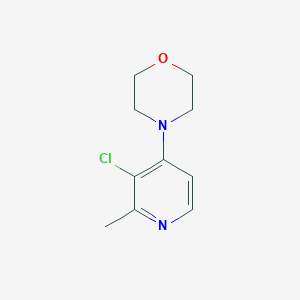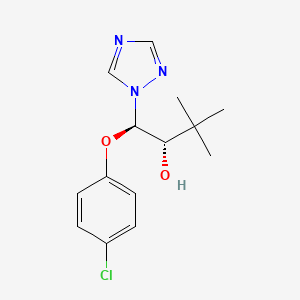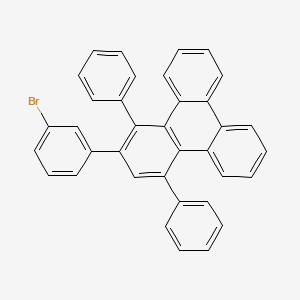
2-Bromo-4-chloro-3-cyanobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chloro-3-cyanobenzoic acid is an organic compound with the molecular formula C8H3BrClNO2. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and cyano groups on the benzene ring. This compound is used as an intermediate in the synthesis of various organic molecules and has applications in the pharmaceutical and agrochemical industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3-cyanobenzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination and chlorination of a suitable benzoic acid derivative, followed by the introduction of the cyano group. For example, the synthesis might start with 4-chlorobenzoic acid, which undergoes bromination using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3). The resulting 2-bromo-4-chlorobenzoic acid is then subjected to a cyanation reaction using a cyanide source such as copper(I) cyanide (CuCN) under appropriate conditions .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of solvents and catalysts that enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-chloro-3-cyanobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoic acid moiety can be further oxidized to form more complex carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used for the reduction of the cyano group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Substitution: Products include derivatives where the bromine or chlorine atoms are replaced by other functional groups.
Reduction: Products include amine derivatives of the original compound.
Oxidation: Products include more oxidized forms of the benzoic acid moiety.
Applications De Recherche Scientifique
2-Bromo-4-chloro-3-cyanobenzoic acid has several applications in scientific research:
Biology: It is used in the synthesis of biologically active compounds that can be used in drug discovery and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-chloro-3-cyanobenzoic acid depends on the specific application and the target molecule it interacts with. In the context of enzyme inhibition, the compound may bind to the active site of the enzyme, blocking its activity and preventing the enzyme from catalyzing its substrate. The presence of the bromine, chlorine, and cyano groups can enhance the binding affinity and specificity of the compound for its target enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-cyanobenzoic acid: Similar structure but lacks the chlorine atom.
4-Bromo-2-chloro-3-cyanobenzoic acid: Similar structure but with different positions of the substituents.
3-Bromo-4-cyanobenzoic acid: Similar structure but lacks the chlorine atom.
Uniqueness
2-Bromo-4-chloro-3-cyanobenzoic acid is unique due to the specific arrangement of the bromine, chlorine, and cyano groups on the benzene ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C8H3BrClNO2 |
|---|---|
Poids moléculaire |
260.47 g/mol |
Nom IUPAC |
2-bromo-4-chloro-3-cyanobenzoic acid |
InChI |
InChI=1S/C8H3BrClNO2/c9-7-4(8(12)13)1-2-6(10)5(7)3-11/h1-2H,(H,12,13) |
Clé InChI |
QZCBVSJTUFTQEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)O)Br)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















